4-Methyl-N-(4-(2-(quinolin-4-yl)vinyl)phenyl)-N-(p-tolyl)aniline

Catalog No.
S13391881
CAS No.
M.F
C31H26N2
M. Wt
426.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-N-(4-(2-(quinolin-4-yl)vinyl)phenyl)-N-(p...

Product Name

4-Methyl-N-(4-(2-(quinolin-4-yl)vinyl)phenyl)-N-(p-tolyl)aniline

IUPAC Name

4-methyl-N-(4-methylphenyl)-N-[4-[(E)-2-quinolin-4-ylethenyl]phenyl]aniline

Molecular Formula

C31H26N2

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C31H26N2/c1-23-7-15-27(16-8-23)33(28-17-9-24(2)10-18-28)29-19-12-25(13-20-29)11-14-26-21-22-32-31-6-4-3-5-30(26)31/h3-22H,1-2H3/b14-11+

InChI Key

ZZCQJMXFKNANGB-SDNWHVSQSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=NC5=CC=CC=C45

Isomeric SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=C/C4=CC=NC5=CC=CC=C45

4-Methyl-N-(4-(2-(quinolin-4-yl)vinyl)phenyl)-N-(p-tolyl)aniline is an organic compound characterized by its complex structure, which includes a quinoline moiety and multiple aromatic rings. This compound can be represented by the chemical formula C22H22N2C_{22}H_{22}N_2. It features a 4-methyl group and two distinct aniline substituents, contributing to its unique properties and potential applications in various fields.

The chemical behavior of 4-Methyl-N-(4-(2-(quinolin-4-yl)vinyl)phenyl)-N-(p-tolyl)aniline can be explored through several types of reactions, including:

  • Electrophilic Aromatic Substitution: The presence of electron-donating groups (like the methyl and toluidine groups) enhances the reactivity of the aromatic rings towards electrophiles.
  • Nucleophilic Substitution: The aniline nitrogen can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Condensation Reactions: The vinyl group may engage in condensation reactions with various nucleophiles, potentially leading to polymerization or cross-linking in suitable conditions.

Compounds similar to 4-Methyl-N-(4-(2-(quinolin-4-yl)vinyl)phenyl)-N-(p-tolyl)aniline have been studied for their biological activities, including:

  • Antimicrobial Properties: Some derivatives exhibit significant antibacterial and antifungal activities.
  • Anticancer Activity: Quinoline-based compounds are often investigated for their potential to inhibit cancer cell proliferation, acting through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects: Certain analogs have shown promise in reducing inflammation in preclinical studies.

The synthesis of 4-Methyl-N-(4-(2-(quinolin-4-yl)vinyl)phenyl)-N-(p-tolyl)aniline typically involves several steps:

  • Formation of the Quinoline Vinyl Intermediate: This can be achieved through a reaction between a suitable quinoline derivative and an appropriate vinyl halide.
  • Coupling Reaction: The resulting vinyl compound is then coupled with p-toluidine using coupling agents such as palladium catalysts to form the final product.
  • Purification: The compound is usually purified through recrystallization or chromatography techniques to ensure high purity.

The potential applications of 4-Methyl-N-(4-(2-(quinolin-4-yl)vinyl)phenyl)-N-(p-tolyl)aniline include:

  • Pharmaceuticals: Due to its biological activities, it may be developed into drugs targeting bacterial infections or cancer.
  • Dyes and Pigments: The vibrant colors associated with quinoline derivatives make them suitable for use in dyes.
  • Material Science: Its unique structural features may allow it to be used in the development of organic semiconductors or polymers.

Studies on the interactions of 4-Methyl-N-(4-(2-(quinolin-4-yl)vinyl)phenyl)-N-(p-tolyl)aniline with biological targets are essential for understanding its mechanism of action. These may include:

  • Binding Affinity Studies: Assessing how well the compound binds to specific enzymes or receptors.
  • Cell Line Studies: Evaluating its effects on various cancer cell lines to determine cytotoxicity and selectivity.
  • In Vivo Studies: Investigating pharmacokinetics and bioavailability in animal models.

Several compounds share structural similarities with 4-Methyl-N-(4-(2-(quinolin-4-yl)vinyl)phenyl)-N-(p-tolyl)aniline. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Methyl-N,N-diphenylanilineTwo phenyl groups, no quinolineKnown for high stability in various solvents
Quinoline derivatives with alkyl substituentsContains quinoline coreEnhanced lipophilicity, affecting bioavailability
N,N-DiethylaminobenzaldehydeAldehyde functional groupUsed as a precursor for synthesizing other compounds
1H-Pyrazolo[3,4-b]quinolinesPyrazole fused with quinolineExhibits distinct biological activity patterns

These comparisons highlight the unique aspects of 4-Methyl-N-(4-(2-(quinolin-4-yl)vinyl)phenyl)-N-(p-tolyl)aniline, particularly its combination of quinoline and vinyl functionalities, which may confer specific advantages in biological activity and applications not found in similar compounds.

XLogP3

8.5

Hydrogen Bond Acceptor Count

2

Exact Mass

426.209598838 g/mol

Monoisotopic Mass

426.209598838 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-08-10

Explore Compound Types